CCG215022

GRK2 inhibition GRK5 inhibition Kinase selectivity

CCG215022 is a rationally designed, dual G protein-coupled receptor kinase 2/5 (GRK2/5) inhibitor belonging to the indazole-dihydropyrimidine chemical class. Developed through a structure-based drug design campaign, it exhibits nanomolar potency against both GRK2 and GRK5, with verified selectivity over closely related AGC kinases such as GRK1 and protein kinase A (PKA).

Molecular Formula C26H22FN7O3
Molecular Weight 499.5 g/mol
Cat. No. B15608753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCG215022
Molecular FormulaC26H22FN7O3
Molecular Weight499.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H22FN7O3/c1-14-22(25(36)32-17-6-8-21-16(10-17)12-30-34-21)23(33-26(37)31-14)15-5-7-20(27)19(11-15)24(35)29-13-18-4-2-3-9-28-18/h2-12,23H,13H2,1H3,(H,29,35)(H,30,34)(H,32,36)(H2,31,33,37)
InChIKeyBLMBNKDQXGINRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CCG215022 GRK2/5 Inhibitor: Baseline Identity and Procurement Rationale


CCG215022 is a rationally designed, dual G protein-coupled receptor kinase 2/5 (GRK2/5) inhibitor belonging to the indazole-dihydropyrimidine chemical class [1]. Developed through a structure-based drug design campaign, it exhibits nanomolar potency against both GRK2 and GRK5, with verified selectivity over closely related AGC kinases such as GRK1 and protein kinase A (PKA) [1]. The compound was derived from the GRK2-selective parent molecule GSK180736A, with a critical 2-pyridylmethyl amide side chain modification that confers dual GRK2/5 activity [1].

Why Generic Substitution Fails: CCG215022's Differentiated GRK Isoform Profile


Generic substitution within the GRK inhibitor class is precluded by substantial variations in isoform selectivity and potency that directly impact experimental outcomes. Closely related analogs such as GSK180736A exhibit 300-fold selectivity for GRK2 over GRK5, whereas CCG215022 potently inhibits both isoforms with only ~2.5-fold difference [1]. Similarly, paroxetine—a widely used GRK2 inhibitor—requires approximately 20-fold higher concentrations to achieve comparable functional effects in cardiomyocyte contractility assays [1]. These quantitative selectivity gaps mean that substituting one inhibitor for another without adjusting for isoform-specific potency will produce non-equivalent pharmacological profiles and confound data interpretation.

Quantitative Differentiation Evidence for CCG215022 Against Closest Analogs


Dual GRK2/GRK5 Nanomolar Potency vs. GSK180736A's GRK2-Selective Profile

CCG215022 demonstrates balanced, nanomolar dual inhibition of GRK2 (IC50 = 0.15 ± 0.07 μM) and GRK5 (IC50 = 0.38 ± 0.06 μM), a profile unattainable with its parent compound GSK180736A, which potently inhibits GRK2 (IC50 = 0.77 ± 0.5 μM) but shows negligible GRK5 activity (IC50 = 250 ± 140 μM) [1]. This represents a >650-fold improvement in absolute GRK5 potency for CCG215022 relative to GSK180736A.

GRK2 inhibition GRK5 inhibition Kinase selectivity Structure-based drug design

Superior Kinase Selectivity Window: CCG215022 vs. Paroxetine

CCG215022 exhibits a markedly cleaner selectivity profile against off-target AGC kinases compared to paroxetine. Against PKA, CCG215022 shows an IC50 of 120 ± 40 μM, yielding a GRK2/PKA selectivity window of ~800-fold, whereas paroxetine's PKA IC50 was not determinable (ND) due to limited solubility, indicating weaker intrinsic selectivity [1]. Against GRK1, CCG215022 (IC50 = 3.9 ± 1.0 μM) provides a 26-fold selectivity window over GRK2, compared to paroxetine's GRK1 IC50 of 230 ± 80 μM, which represents a >140-fold window but at substantially weaker absolute potency [1].

Selectivity profiling PKA counter-screening GRK1 off-target Kinase panel

20-Fold Superior Functional Efficacy in Cardiomyocyte Contractility vs. Paroxetine

In a functional murine cardiomyocyte contractility assay, CCG215022 at 0.5 μM produced significant increases in contractility, achieving a comparable effect to paroxetine but at approximately 20-fold lower concentrations [1]. This functional potency advantage aligns with CCG215022's ~11-fold greater biochemical potency against GRK2 (0.15 μM vs. 1.6 μM) and its additional GRK5 inhibitory activity not present with paroxetine (GRK5 IC50 = 480 μM for paroxetine) [1].

Cardiomyocyte contractility Functional assay GRK2/5 pharmacology Heart failure model

Validated Binding Mode: GRK5 Co-Crystal Structure Confirms Structural Basis for Potency

A 2.4 Å co-crystal structure of the GRK5·CCG215022 complex (PDB: 4WNK) revealed that the inhibitor binds in the active site similarly to GSK180736A, with its designed 2-pyridylmethyl amide side chain occupying the hydrophobic subsite and forming three additional hydrogen bonds—including one with the catalytic lysine—that are absent in the GSK180736A complex [1]. This structure provides atomic-level validation of the rational design strategy and explains the gain in GRK5 potency.

X-ray crystallography Structure-activity relationship Binding mode Rational design

Attenuation of GPCR Desensitization: Functional Selectivity in Vascular Smooth Muscle

In isolated mesenteric smooth muscle cells (MSMC) and human uterine smooth muscle (ULTR) cells, CCG215022 attenuated GRK2-mediated desensitization of Gq-coupled PLC/Ca2+ signaling. CCG215022 inhibited the desensitization of H1 and P2Y2 receptor-driven PLC activity with IC50 values of 5.51 μM and 5.53 μM, respectively [1][2]. This functional profile confirms that CCG215022's GRK2 inhibitory activity is sufficient to block receptor desensitization in physiologically relevant smooth muscle preparations beyond cardiac tissue.

GPCR desensitization PLC signaling Vascular contractility GRK2-mediated regulation

Optimal Application Scenarios for CCG215022 Based on Differentiation Evidence


Cardiomyocyte and Ex Vivo Heart Failure Models Requiring Dual GRK2/5 Inhibition

CCG215022 is the inhibitor of choice for isolated cardiomyocyte contractility studies and ex vivo heart failure models where both GRK2 and GRK5 are upregulated. Its balanced dual inhibition (GRK2 IC50 = 0.15 μM; GRK5 IC50 = 0.38 μM) [1] avoids the confounding effect of unopposed GRK5 activity that occurs with GRK2-selective inhibitors such as GSK180736A or paroxetine. The 20-fold functional potency advantage over paroxetine in cardiomyocyte contractility assays [1] further supports its use at lower effective concentrations, minimizing solvent toxicity and off-target effects.

Vascular Smooth Muscle GPCR Desensitization and Calcium Signaling Studies

For researchers investigating GRK2-mediated desensitization of vasoconstrictor GPCR signaling in arterial smooth muscle, CCG215022 provides validated functional inhibition of PLC/Ca2+ desensitization with IC50 values of ~5.5 μM in both uterine and mesenteric smooth muscle cells [1][2]. Its activity in both H1 histamine and P2Y2 purinergic receptor desensitization pathways [2] makes it suitable for comparative studies across multiple Gq-coupled receptor systems.

Structure-Guided Medicinal Chemistry and GRK Inhibitor Optimization Campaigns

The publicly deposited 2.4 Å co-crystal structure of the GRK5·CCG215022 complex (PDB: 4WNK) [1] provides an atomic-resolution template for structure-based drug design. Medicinal chemistry teams can leverage the three additional hydrogen bonds formed by the 2-pyridylmethyl amide side chain—including the interaction with the catalytic lysine—as validated vectors for further potency and selectivity optimization [1]. This structural data is not available for many comparator GRK inhibitors.

Kinase Selectivity Profiling Panels Requiring Defined PKA Counter-Screening

CCG215022 is well-suited for kinase inhibitor screening panels requiring a GRK2/5-active compound with a well-defined selectivity margin against PKA. Its ~800-fold GRK2/PKA selectivity window (PKA IC50 = 120 μM) [1] provides a quantifiable safety margin that is superior to paroxetine, for which PKA potency could not be reliably determined. This defined window reduces the risk of cAMP-pathway interference in cellular signaling experiments.

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